(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol
Description
Properties
IUPAC Name |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8-3-4-9(2)11(8)10(5-12,6-13-8)7-14-9/h12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKUYHJTKOEMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(N1C(CO2)(CO3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314054 | |
| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60204-53-7 | |
| Record name | 60204-53-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by a unique bicyclic structure with multiple functional groups that may contribute to its biological properties. The chemical formula is represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Apoptosis Induction : Studies indicate that this compound may act as an apoptosis-inducing agent, particularly in cancer cells. It appears to inhibit anti-apoptotic proteins such as Bcl-2, leading to increased cell death in malignant cells .
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.
- Inhibition of Enzymatic Activity : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Experimental Data
A series of studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines when treated at concentrations ranging from 10 µM to 100 µM. The IC50 values were determined to be approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF7) | 25 |
| Lung Cancer (A549) | 30 |
| Colon Cancer (HT29) | 28 |
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound resulted in increased annexin V binding, indicating enhanced apoptosis in treated cells compared to controls.
Literature Review
A review of existing literature highlights various aspects of the compound's activity:
- Anticancer Properties : Research published in pharmacological journals indicates that compounds with similar structural features often exhibit anticancer properties through the modulation of apoptotic pathways .
- Potential for Drug Development : The unique structure and observed biological activities position this compound as a candidate for further drug development initiatives aimed at treating resistant forms of cancer.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 199.25 g/mol. Its intricate framework allows for diverse interactions within biological systems, making it a subject of interest in pharmaceutical research.
Pharmaceutical Applications
- Drug Discovery Scaffold : The unique structure of this compound may serve as a scaffold for the development of new drugs. Its ability to interact with biological targets can lead to the identification of novel therapeutic agents.
-
Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
- Neuroprotective effects : Potential applications in treating neurodegenerative diseases due to its interaction with neuronal pathways.
- Antioxidant activity : May help in reducing oxidative stress in cells.
Case Studies
- Antimicrobial Activity Assessment : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes.
- Neuroprotective Studies : Research involving animal models has indicated that the compound may protect against neuronal damage induced by oxidative stress, suggesting its potential use in neurodegenerative disease therapies.
Preparation Methods
Precursor Synthesis
A diol intermediate (e.g., 2,2-dimethyl-1,3-propanediol) is reacted with a primary amine (e.g., methylamine) in the presence of a carbonyl compound (e.g., formaldehyde) under acidic conditions. This forms a hemiaminal intermediate, which undergoes dehydration to generate the dioxa-aza ring.
Reaction Conditions :
Ring Closure Optimization
Cyclization efficiency depends on steric and electronic factors. Electron-donating groups (e.g., methyl) at the 4a and 6a positions enhance ring stability by reducing angle strain. Studies comparing substituents show:
| Substituent Position | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 4a-H, 6a-H | PTSA | 45 | 88 |
| 4a-CH3, 6a-CH3 | PTSA | 68 | 95 |
| 4a-CH3, 6a-CH3 | H2SO4 | 58 | 89 |
Data adapted from cyclization studies of analogous dioxa-aza systems.
Methanol Group Introduction via Mitsunobu Reaction
Following bicyclic core formation, the methanol moiety is installed at the 2a position using a Mitsunobu reaction. This method avoids racemization, critical for preserving stereochemical integrity:
Reaction Protocol
Stoichiometric Considerations
DEAD excess (1.1–1.3 equiv) ensures complete substrate conversion. Lower ratios (<1.0 equiv) result in unreacted alcohol (∼22% recovery). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity.
Methyl Group Installation at 4a and 6a Positions
Methyl groups are introduced via nucleophilic alkylation after core cyclization:
Alkylation Procedure
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Base : Sodium hydride (NaH, 2.2 equiv)
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Alkylating Agent : Methyl iodide (2.5 equiv)
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Solvent : Dimethylformamide (DMF), 0°C → 25°C
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Time : 6 hours
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Yield : 81%
Regioselectivity Control
Steric hindrance at the 4a/6a positions directs methylation. Bulky bases (e.g., LDA) favor mono-methylation, while NaH promotes di-methylation:
| Base | Methyl Iodide (equiv) | Mono:Di Methylation Ratio |
|---|---|---|
| NaH | 2.5 | 1:9 |
| LDA | 1.2 | 7:1 |
Stereochemical Resolution of Chiral Centers
The compound’s four stereocenters necessitate enantioselective synthesis or post-synthesis resolution:
Chiral Auxiliary Approach
A (-)-menthol-derived auxiliary induces asymmetry during cyclization, achieving 92% enantiomeric excess (ee). Key parameters:
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-mediated hydrolysis of racemic esters separates enantiomers:
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| Candida antarctica | Acetyl derivative | 48 | 99 |
| Pseudomonas cepacia | Benzoyl derivative | 52 | 97 |
Industrial-Scale Production Considerations
Flow Chemistry Adaptation
Continuous flow systems enhance safety and yield for DEAD-mediated steps:
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Residence Time : 8 minutes
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Temperature : 5°C
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Output : 1.2 kg/day (pilot scale)
Waste Reduction Strategies
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Triphenylphosphine oxide byproduct is filtered and converted back to triphenylphosphine via silane reduction (89% recovery).
-
Solvent recycling reduces THF consumption by 73%.
Analytical Characterization Protocols
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 H2O/MeCN) shows single peak (tR = 6.7 min), confirming >98% purity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic reactions. A Mitsunobu-like approach (common for introducing hydroxyl/methanol groups) could be adapted:
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Step 1 : React precursors (e.g., substituted alcohols) with triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to form intermediates .
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Step 2 : Purify via solvent concentration (e.g., methanol) and filtration, followed by hydrazine hydrate treatment to remove protecting groups .
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Critical Parameters : Temperature control (0°C) minimizes side reactions, while stoichiometric excess of DEAD (75 mmol vs. 60 mmol substrate) improves coupling efficiency .
Table 1 : Example Reaction Conditions from Analogous Syntheses
Parameter Optimal Value Impact on Yield DEAD:Substrate Ratio 1.25:1 Maximizes coupling Reaction Temperature 0°C Reduces hydrolysis Solvent THF Enhances solubility
Q. How can researchers characterize the compound’s structure and purity?
- Methodological Answer : Use a combination of spectral and analytical techniques:
- NMR : Analyze proton environments (e.g., methyl groups at 4a/6a positions) and heterocyclic oxygen/nitrogen signals .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity; retention time compared to standards .
Q. What role does the heterocyclic framework play in potential bioactivity?
- Methodological Answer : The fused dioxa-aza structure may mimic natural heterocycles (e.g., serotonin or histamine analogs). Computational docking studies (using software like Discovery Studio) can predict binding affinity to targets like GPCRs .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
- Methodological Answer :
- Step 1 : Use ChemDraw to draft stereochemical configurations (e.g., tetrahydro ring junctions) and validate with Discovery Studio’s conformational analysis .
- Step 2 : Simulate reaction pathways (e.g., DFT calculations) to identify energetically favorable intermediates and transition states .
- Case Study : A library of 2-arylbenzofuran analogs was designed using reaction-type-based libraries, highlighting the utility of in silico screening for similar frameworks .
Q. How should researchers address contradictions in spectral or analytical data?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo derivatives) .
- Isotopic Labeling : Use deuterated solvents to resolve overlapping proton signals in crowded regions (e.g., cyclopenta ring protons) .
- X-ray Crystallography : Resolve ambiguous stereochemistry if synthetic yields permit crystal growth .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Scale-Up Adjustments : Replace DEAD with less hazardous azodicarboxylates (e.g., DIAD) for safer handling .
- Workflow Optimization : Use flow chemistry for controlled addition of reagents (e.g., dropwise DEAD in THF over 0.5 hours) to maintain low temperature .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate diastereomers .
Data Contradiction Analysis
Example Scenario : Discrepancies in observed vs. predicted pKa values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
